diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]imidazo[2,1-b]thiazole carboxamide structure have been studied for their antimycobacterial properties . These compounds have shown activity against Mycobacterium tuberculosis (Mtb) .
Mode of Action
It’s worth noting that similar compounds have been evaluated for theirantimycobacterial activity . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex against the selected target Pantothenate synthetase of Mtb .
Biochemical Pathways
It’s known thatPantothenate synthetase is a key enzyme in the CoA biosynthetic pathway in Mtb . Inhibition of this enzyme could potentially disrupt this pathway, affecting the survival and proliferation of the bacteria.
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction .
Result of Action
Similar compounds have shown significant activity against mtb, with ic50 values in the low micromolar range . These compounds have also shown selectivity for Mtb over non-tuberculous mycobacteria (NTM) .
Properties
IUPAC Name |
diethyl 2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-28-20(26)16-12-9-10-24(21(27)29-4-2)11-15(12)31-18(16)23-17(25)19-22-13-7-5-6-8-14(13)30-19/h5-8H,3-4,9-11H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWCIUIFDSIPLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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